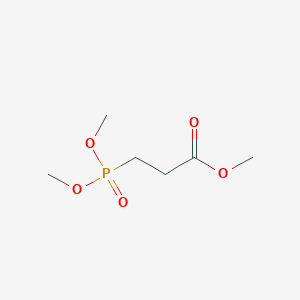
2,6,10,14-Tetramethylheptadecane
描述
2,6,10,14-Tetramethylheptadecane is a long-chain alkane with the molecular formula C21H44. It is a derivative of heptadecane, characterized by the presence of four methyl groups attached to the carbon chain at positions 2, 6, 10, and 14. This compound is known for its stability and hydrophobic nature, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14-Tetramethylheptadecane typically involves the alkylation of heptadecane with methyl groups. One common method is the Friedel-Crafts alkylation, where heptadecane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursor compounds or the use of advanced organic synthesis techniques. The specific methods can vary depending on the desired purity and scale of production .
化学反应分析
Types of Reactions
2,6,10,14-Tetramethylheptadecane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids under controlled conditions.
Reduction: Although already a saturated hydrocarbon, it can undergo reduction reactions to remove any functional groups if present.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under UV light or heat
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Halogenation typically uses chlorine (Cl2) or bromine (Br2) with UV light or heat as the activation energy
Major Products
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Removal of any functional groups, resulting in a more saturated hydrocarbon.
Substitution: Halogenated derivatives of this compound
科学研究应用
2,6,10,14-Tetramethylheptadecane has various applications in scientific research:
作用机制
The mechanism of action of 2,6,10,14-Tetramethylheptadecane in biological systems involves its interaction with lipid membranes and metabolic pathways. As a hydrophobic molecule, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In cancer metabolism, it is observed as a metabolite, indicating its involvement in specific metabolic reactions .
相似化合物的比较
Similar Compounds
Heptadecane: The parent hydrocarbon without methyl substitutions.
2,6,10,14-Tetramethylpentadecane: A similar compound with a shorter carbon chain.
2,6,10,14-Tetramethylhexadecane: Another similar compound with one less carbon atom.
Uniqueness
2,6,10,14-Tetramethylheptadecane is unique due to its specific methyl substitutions, which confer distinct physical and chemical properties. These substitutions affect its boiling point, melting point, and solubility compared to its parent hydrocarbon and other similar compounds .
属性
IUPAC Name |
2,6,10,14-tetramethylheptadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44/c1-7-11-19(4)14-9-15-21(6)17-10-16-20(5)13-8-12-18(2)3/h18-21H,7-17H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGFWENQAXVDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880746 | |
| Record name | heptadecane, 2,6,10,14-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18344-37-1 | |
| Record name | 2,6,10,14-Tetramethylheptadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18344-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,10,14-Tetramethylheptadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018344371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | heptadecane, 2,6,10,14-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















